molecular formula C12H7F3O3 B15066299 3-(Trifluoromethoxy)-1-naphthoic acid

3-(Trifluoromethoxy)-1-naphthoic acid

Cat. No.: B15066299
M. Wt: 256.18 g/mol
InChI Key: QPYRTSLWCDXVHG-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-1-naphthoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthoic acid structure. This compound is part of the broader class of trifluoromethoxy-containing compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of naphthoic acid derivatives using trifluoromethoxylation reagents . This process often requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)-1-naphthoic acid may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthoic acid compounds .

Scientific Research Applications

3-(Trifluoromethoxy)-1-naphthoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxy)-1-naphthoic acid is unique due to its specific naphthoic acid structure combined with the trifluoromethoxy group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

3-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17)

InChI Key

QPYRTSLWCDXVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)(F)F

Origin of Product

United States

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